molecular formula C17H23N3O6 B1421064 Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate CAS No. 1242268-23-0

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate

Cat. No.: B1421064
CAS No.: 1242268-23-0
M. Wt: 365.4 g/mol
InChI Key: DIPUKPJVMBHDPP-UHFFFAOYSA-N
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Description

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is a complex organic compound that features a nitrobenzoate ester linked to a pyrrolidine ring, which is further modified with a tert-butoxycarbonyl-protected amino group

Mechanism of Action

Mode of Action

Given its structural similarity to certain amino acid derivatives , it may interact with biological targets in a similar manner. Amino acid derivatives often act as ligands for various receptors or enzymes, modulating their activity and resulting in various physiological changes.

Biochemical Pathways

Amino acid derivatives are known to play key roles in various biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . The compound’s impact on these pathways would depend on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydroxide, water.

    Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products

    Reduction: Amino derivative of the compound.

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is unique due to the combination of a nitrobenzoate ester and a pyrrolidine ring with a protected amino group. This structural combination provides versatility in synthetic applications and potential biological activity .

Properties

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)18-11-7-8-19(10-11)14-6-5-12(20(23)24)9-13(14)15(21)25-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPUKPJVMBHDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132515
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-23-0
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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